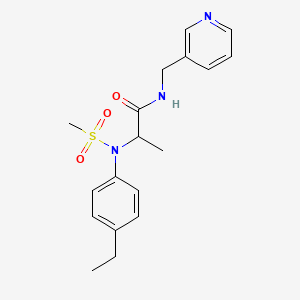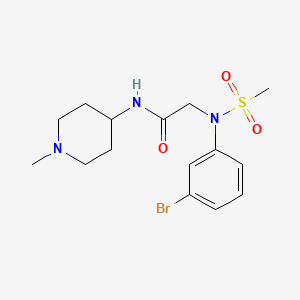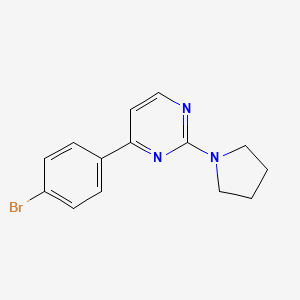
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide
Overview
Description
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide, also known as EMAPTA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EMAPTA belongs to the class of compounds known as protease inhibitors and has been shown to have potent inhibitory effects on certain enzymes that play a crucial role in various disease processes.
Mechanism of Action
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide exerts its inhibitory effects on enzymes by binding to their active sites and preventing their normal function. Specifically, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide has been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in various disease processes, including cancer and viral infections.
Biochemical and Physiological Effects
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on enzymes, N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide is its potent inhibitory effects on enzymes, making it a promising candidate for the development of drugs targeting these enzymes. However, one limitation of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research involving N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide. One area of research could focus on the development of more potent and selective N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide analogs for use in the treatment of various diseases. Another area of research could focus on the use of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide as a tool for studying the role of proteases in disease processes. Additionally, further studies could investigate the potential use of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide as a treatment for other diseases, such as inflammatory diseases and neurodegenerative disorders.
Scientific Research Applications
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide has been the subject of several scientific studies investigating its potential applications in the field of medicine. One area of research has focused on its use as a potential treatment for cancer. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide has been shown to inhibit the activity of certain enzymes that are overexpressed in cancer cells, leading to decreased cell growth and proliferation.
Another area of research has focused on the use of N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide as a potential treatment for viral infections. N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)alaninamide has been shown to inhibit the activity of certain enzymes that are essential for viral replication, making it a promising candidate for the development of antiviral drugs.
properties
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-4-15-7-9-17(10-8-15)21(25(3,23)24)14(2)18(22)20-13-16-6-5-11-19-12-16/h5-12,14H,4,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHDTEZLMYADSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4460899.png)
![2-[4-(5-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B4460900.png)
![N-4-pyridinyl-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B4460904.png)
![N-[1-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4460911.png)
![N-(2-chloro-4-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460918.png)

![2-(methylthio)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460934.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4460940.png)
![N-(4-chlorophenyl)-4-[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460953.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4460965.png)
![7-(3,4-difluorophenyl)-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4460975.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-3-methoxyphenyl}-2-methoxyisonicotinamide](/img/structure/B4460977.png)
![1-(2-fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B4460980.png)